molecular formula C15H19NO2 B13227960 [2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol

[2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol

Katalognummer: B13227960
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: YRSMMAQZSYQVJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a tert-butylphenyl group and a methanol group attached to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the reaction of 4-tert-butylbenzaldehyde with an appropriate amine and a source of methanol. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the oxazole ring. Common catalysts used in this synthesis include acids or bases, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 4-tert-butylbenzaldehyde or 4-tert-butylbenzoic acid, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

[2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: It may be explored for its pharmacological properties and potential therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of [2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The oxazole ring and the phenyl group can interact with enzymes or receptors, leading to modulation of their activities. The methanol group may also play a role in the compound’s solubility and bioavailability, affecting its overall efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Di-tert-butylphenol: This compound shares the tert-butylphenyl group but lacks the oxazole ring and methanol group.

    4-tert-Butylbenzaldehyde: Similar in structure but lacks the oxazole ring and methanol group.

    4-tert-Butylbenzoic acid: Contains the tert-butylphenyl group but has a carboxylic acid instead of the oxazole ring and methanol group.

Uniqueness

The presence of the oxazole ring and the methanol group in [2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol distinguishes it from other similar compounds

Eigenschaften

Molekularformel

C15H19NO2

Molekulargewicht

245.32 g/mol

IUPAC-Name

[2-(4-tert-butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C15H19NO2/c1-10-13(9-17)18-14(16-10)11-5-7-12(8-6-11)15(2,3)4/h5-8,17H,9H2,1-4H3

InChI-Schlüssel

YRSMMAQZSYQVJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.